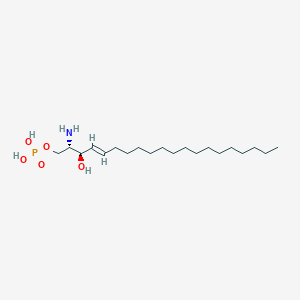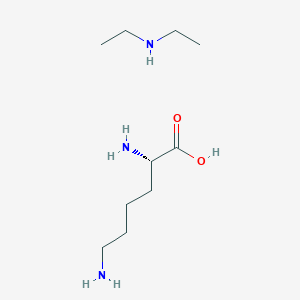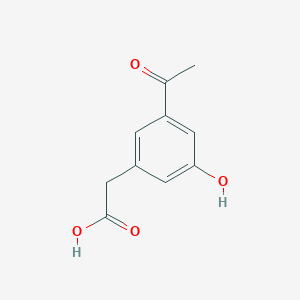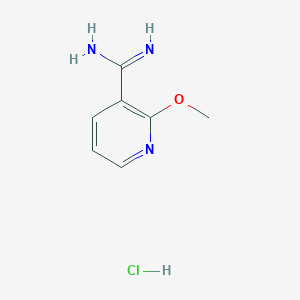![molecular formula C6H2BrClS2 B13133693 2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
2-Bromo-5-chlorothieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chlorothieno[3,2-b]thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in the 2 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorothieno[3,2-b]thiophene typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chlorothieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-5-chlorothieno[3,2-b]thiophene.
Aplicaciones Científicas De Investigación
2-Bromo-5-chlorothieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chlorothieno[3,2-b]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chlorothiophene: Similar in structure but lacks the fused thiophene ring.
2-Chloro-5-bromothiophene: Similar halogen substitution pattern but different positional isomer.
Thieno[3,2-b]thiophene: Lacks halogen substitution, offering different electronic properties.
Uniqueness
2-Bromo-5-chlorothieno[3,2-b]thiophene is unique due to its specific halogen substitution pattern and fused thiophene ring structure. This combination imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H2BrClS2 |
|---|---|
Peso molecular |
253.6 g/mol |
Nombre IUPAC |
5-bromo-2-chlorothieno[3,2-b]thiophene |
InChI |
InChI=1S/C6H2BrClS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H |
Clave InChI |
AEYXLXFVMRMOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1SC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


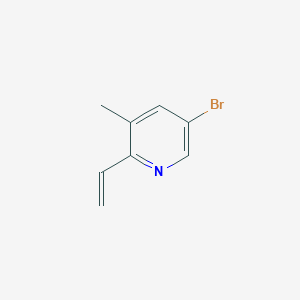
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
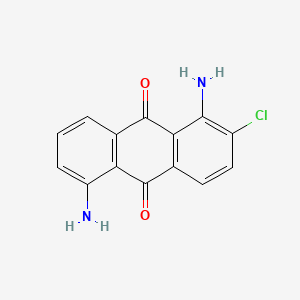
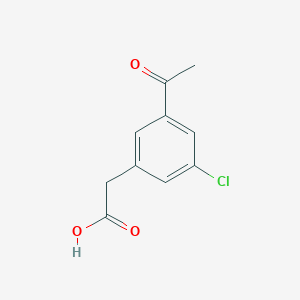
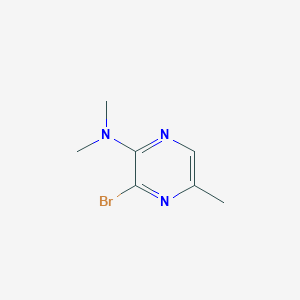
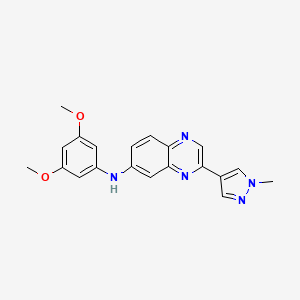
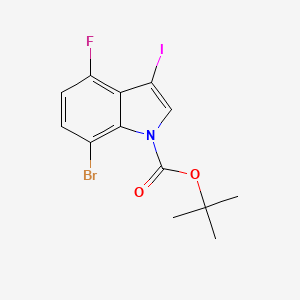
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
